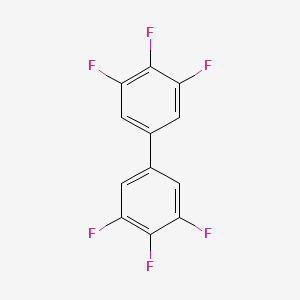

3,3',4,4',5,5'-Hexafluoro-1,1'-biphenyl

Description

Historical Context and Evolution of Fluorinated Biphenyl (B1667301) Chemistry

The study of biphenyls, which consist of two connected phenyl rings, dates back over a century. mdpi.com Initially, research focused on their synthesis and basic reactivity, which is similar to that of benzene (B151609). mdpi.com The exploration of fluorinated biphenyls began as an extension of this work, driven by the unique properties imparted by fluorine substitution. Early methods for the synthesis of fluorinated aromatics were often harsh and lacked selectivity. However, the development of modern cross-coupling reactions, such as the Suzuki-Miyaura and Ullmann reactions, has revolutionized the synthesis of fluorinated biphenyls, allowing for precise control over the degree and position of fluorination. tcichemicals.com These advancements have made a wide range of specifically substituted fluorinated biphenyls accessible for research and development.

Contemporary Significance of Perfluorinated Biphenyl Scaffolds in Academic Inquiry

Perfluorinated biphenyl scaffolds are of significant interest in contemporary academic research due to their unique electronic properties, chemical stability, and tendency to self-assemble into ordered structures. The high electronegativity of fluorine atoms leads to a polarized carbon-fluorine bond, which can alter the electron density of the aromatic rings and influence intermolecular interactions. This makes perfluorinated biphenyls valuable building blocks for liquid crystals, organic electronics, and advanced polymers. mdpi.com

In the field of materials science, the rigidity and electron-poor nature of perfluorinated biphenyls make them suitable for the development of organic light-emitting diodes (OLEDs) and organic semiconductors. mdpi.com Their ability to form liquid crystalline phases is another key area of investigation. Liquid crystals are a state of matter with properties intermediate between those of conventional liquids and solid crystals, and they are essential components of display technologies. tcichemicals.com

Scope and Research Trajectories for 3,3',4,4',5,5'-Hexafluoro-1,1'-Biphenyl Systems

While extensive research exists for many fluorinated biphenyls, the specific compound This compound is a subject of more specialized investigation. Research on this and structurally similar compounds is often directed towards understanding the fundamental effects of its specific substitution pattern on molecular properties and material performance.

Key research trajectories for systems involving this compound and its derivatives include:

Liquid Crystal Applications: The linear and rigid structure of the biphenyl core, combined with the influence of the fluorine substituents, makes it a candidate for use in liquid crystal mixtures. Research in this area focuses on how the incorporation of such molecules affects the phase behavior, clearing point, and electro-optical properties of the liquid crystal host.

Organic Electronics: The electron-withdrawing nature of the fluorine atoms can lower the energy levels of the molecular orbitals, making these compounds potentially useful as n-type semiconductors or electron-transporting materials in organic electronic devices.

Advanced Polymer Synthesis: Hexafluorinated biphenyl units can be incorporated into polymer backbones to create materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Due to the specific substitution pattern, research into this compound often involves comparative studies with other isomers to elucidate structure-property relationships.

Interactive Data Table: Properties of Related Biphenyl Compounds

Below is an interactive table summarizing key properties of related biphenyl compounds. This data is provided for comparative purposes to infer potential characteristics of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,2',3,3',4,4'-Hexachlorobiphenyl | C₁₂H₄Cl₆ | 360.86 | 11096-82-5 |

| 1,1'-Biphenyl, 2,2',3,4,4',5'-hexachloro- | C₁₂H₄Cl₆ | 360.878 | 35065-28-2 |

| 1,1'-Biphenyl, 2,2',4,4',5,5'-hexachloro- | C₁₂H₄Cl₆ | 360.878 | 35065-27-1 |

| 3,3',4,4',5,5'-Hexachlorobiphenyl | C₁₂H₄Cl₆ | 360.878 | 32774-16-6 |

| [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde | C₁₆H₁₀O₄ | 266.25 | 150443-85-9 |

| 3,3',4,4'-Biphenyltetracarboxylic acid | C₁₆H₁₀O₈ | 330.25 | 22803-05-0 |

Data sourced from various chemical databases for illustrative purposes.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trifluoro-5-(3,4,5-trifluorophenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4F6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYRGPDYLITEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C2=CC(=C(C(=C2)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20789921 | |

| Record name | 3,3',4,4',5,5'-Hexafluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20789921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505058-38-8 | |

| Record name | 3,3',4,4',5,5'-Hexafluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20789921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,3 ,4,4 ,5,5 Hexafluoro 1,1 Biphenyl and Its Structural Analogs

Organometallic Coupling Strategies for Perfluorinated Biphenyl (B1667301) Construction

The construction of the biaryl scaffold, particularly with electron-poor, fluorinated rings, heavily relies on transition-metal-catalyzed cross-coupling reactions. acs.org Palladium and copper catalysts are central to these strategies, enabling the formation of C-C bonds under increasingly mild conditions. mdpi.comwikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Heck, Hiyama, and Glaser Approaches

Palladium-catalyzed reactions are among the most powerful tools for forming C-C bonds. mdpi.com The Suzuki-Miyaura, Heck, and Hiyama couplings have all been explored for the synthesis of complex biaryl systems. acs.orgwikipedia.orgwikipedia.org

The Suzuki-Miyaura coupling , which joins an organoboron compound with an organohalide, is a prominent method for synthesizing fluorinated biphenyls due to its mild conditions and the stability of the boronic acid reagents. acs.orgresearchgate.net However, the synthesis of highly fluorinated biphenyls faces challenges, as the electron-withdrawing nature of fluorine atoms can deactivate the substrates. acs.orgnih.gov For instance, pentafluorophenylboronic acid is known to be largely inactive under standard Suzuki-Miyaura conditions, requiring modified catalytic systems, such as the use of CsF and Ag₂O as activators, to achieve high yields. nih.govelsevierpure.com Research has shown that heterogeneous catalysts, like palladium nanoparticles supported on modified graphene, can effectively catalyze the Suzuki-Miyaura coupling of fluorinated aryl bromides and boronic acids, offering a recyclable and greener alternative to homogeneous systems. mdpi.com

The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst. wikipedia.org While it is a cornerstone of C-C bond formation, its direct application for synthesizing biphenyls is less common than methods like Suzuki coupling. However, it is invaluable for creating complex olefinated structures which can be precursors to more elaborate polycyclic aromatic systems. organic-chemistry.orgnih.gov The reaction can be performed with ligandless palladium catalysts or with specialized ligands to control selectivity. rug.nl

The Hiyama coupling utilizes a palladium catalyst to couple organosilanes with organic halides. wikipedia.orgorganic-chemistry.org A key advantage is the low toxicity of the silicon-based reagents. organic-chemistry.org Activation of the C-Si bond, typically with a fluoride (B91410) source like TBAF, is crucial for the transmetalation step to proceed. wikipedia.orgorganic-chemistry.org For fluorinated substrates, novel base-free Hiyama couplings have been developed where the oxidative addition of a C-F bond to the palladium center generates a metal fluoride intermediate that facilitates the catalytic cycle. acs.org This approach has been successfully applied to the reaction of perfluoroarenes. acs.org

The Glaser coupling is a method for the homocoupling of terminal alkynes using a copper catalyst and is not a primary route for direct aryl-aryl biphenyl synthesis.

Palladium-Catalyzed Coupling Reactions for Fluorinated Biphenyls

| Reaction | Aryl Halide/Triflate | Coupling Partner | Catalyst System | Key Features | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Polyfluorinated Bromobenzenes | Fluorinated Phenylboronic Acids | Pd(PPh₃)₄, Palladacycles | Requires strong base; rapid deboronation of fluorinated boronic acids is a challenge. | acs.org |

| Suzuki-Miyaura | Phenyl Iodide/Bromide | Pentafluorophenylboronic Acid | Pd(PPh₃)₄/CsF/Ag₂O | Combination of CsF and Ag₂O is essential to activate the otherwise inactive C₆F₅B(OH)₂. | nih.govelsevierpure.com |

| Suzuki-Miyaura | Fluorinated Aryl Bromides | Fluorophenylboronic Acid | Pd NPs on COOH-graphene | Heterogeneous, recyclable catalyst system with high turnover frequencies. | mdpi.com |

| Hiyama | Organic Halides | Organosilanes | Pd Catalyst + Fluoride Activator (e.g., TBAF) | Activation of the C-Si bond with fluoride is a critical step. | wikipedia.orgorganic-chemistry.org |

| Hiyama (Base-Free) | Perfluoroarenes (e.g., Octafluorotoluene) | Arylsiloxanes | Pd(0) or Ni(0) Complexes | Reaction proceeds via C-F bond activation, generating a metal fluoride intermediate. | acs.org |

Copper-Mediated Homocoupling and Cross-Coupling Methodologies

Copper-mediated coupling, historically known as the Ullmann reaction , is a fundamental method for forming aryl-aryl bonds, typically by the homocoupling of an aryl halide in the presence of stoichiometric copper at high temperatures. wikipedia.orgorganic-chemistry.org While effective, the classic conditions are harsh. Modern variations use catalytic amounts of copper and ligands to facilitate the reaction under milder conditions. organic-chemistry.org These methods can be applied to both homocoupling, producing symmetrical biphenyls, and cross-coupling reactions. wikipedia.orgresearchgate.net

Copper catalysis is also crucial for the fluorination of aryl halides. Research has demonstrated that a cationic copper(I) reagent in conjunction with silver fluoride (AgF) can convert aryl iodides to aryl fluorides. nih.gov This transformation is proposed to proceed through a Cu(I)/Cu(III) catalytic cycle, where the key step is a reductive elimination from an arylcopper(III) fluoride intermediate. nih.govrsc.org The presence of a directing group, such as a pyridine, can stabilize the copper catalyst and accelerate the oxidative addition of the aryl halide, enabling the fluorination of even less reactive aryl bromides. rsc.orgnih.gov

Mechanistic Insights into Metal-Catalyzed Carbon-Carbon Bond Formation in Fluorinated Systems

The mechanism of metal-catalyzed cross-coupling reactions generally involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org However, the presence of fluorine atoms on the aromatic ring introduces significant mechanistic considerations. The high electronegativity of fluorine makes the C-F bond one of the strongest in organic chemistry, yet it also polarizes adjacent C-H and C-C bonds, altering their reactivity. rsc.orgnumberanalytics.com

Oxidative Addition: In reactions like the Suzuki-Miyaura and Hiyama couplings, the first step is the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0) to Pd(II)). wikipedia.org The electron-poor nature of fluoroarenes can influence the rate of this step.

Transmetalation: This step involves the transfer of the organometallic nucleophile (from the boronic acid or silane) to the palladium center. For fluorinated substrates, this can be challenging. In Suzuki couplings, rapid deboronation of electron-deficient fluorophenylboronic acids can occur as a side reaction. acs.org In Hiyama couplings, activation of the C-Si bond by a fluoride source to form a pentavalent silicate (B1173343) is essential for successful transmetalation. organic-chemistry.org

C-F Bond Activation: A crucial aspect of reactions involving highly fluorinated compounds is the potential for C-F bond activation, where the metal catalyst cleaves a C-F bond instead of a C-H or C-Halide bond. numberanalytics.comnih.gov While often a competing side reaction, C-F activation can also be harnessed productively. For example, in base-free Hiyama couplings, the oxidative addition of a C-F bond to the metal center is the key step that initiates the catalytic cycle. acs.org Mechanistic studies suggest that for some transition metals, C-F activation is the thermodynamically favored product, while C-H activation may be kinetically favored. baranlab.org The regioselectivity of C-F activation can be directed by the coordination of the substrate to the metal center. rsc.orgacs.org

Dehalogenation-Driven On-Surface Synthesis and Self-Assembly of Biphenyls

On-surface synthesis represents a bottom-up approach to creating atomically precise covalent nanostructures directly on a solid substrate, typically a metal surface under ultra-high vacuum (UHV). This method utilizes the catalytic activity of the surface to direct chemical reactions that are often not feasible in solution.

Ullmann-Type Coupling Mechanisms on Metal Surfaces (e.g., Ag(111), Cu(111))

The on-surface Ullmann reaction is a powerful strategy for forming C-C bonds between aryl precursors. wikipedia.org The reaction proceeds through a well-defined sequence of events that can be visualized with scanning tunneling microscopy (STM). researchgate.netresearchgate.net

Deposition: Halogenated precursor molecules (typically containing bromine or iodine) are deposited onto a catalytically active metal surface like Cu(111) or Ag(111). researchgate.netecust.edu.cn

Dehalogenation: Upon gentle annealing, the heat provides the energy to cleave the carbon-halogen (C-X) bonds. The halogen atoms typically adsorb onto the metal surface. nih.gov

Organometallic Intermediate Formation: The resulting aryl radicals are highly reactive and are stabilized by coordinating with metal adatoms from the substrate, forming distinct organometallic structures. researchgate.netrsc.org On both Ag(111) and Cu(111), these intermediates often consist of two aryl groups linked by a single metal adatom (C-M-C). researchgate.netresearchgate.net

Covalent Coupling: Further annealing to higher temperatures induces the final C-C bond formation. This step involves the dissociation of the metal adatoms from the organometallic intermediates and the formation of a robust covalent bond between the aryl units, leading to the final biphenyl or polyphenyl structure. researchgate.netnih.gov

The topography and chemical nature of the substrate play a crucial role in influencing the reaction pathway and the structure of the final products. researchgate.netrsc.org For instance, the coupling of aryl chlorides, which is difficult due to the strong C-Cl bond, can be effectively catalyzed by dosing copper atoms onto an otherwise less reactive Au(111) surface. ecust.edu.cn

On-Surface Ullmann Coupling Summary

| Precursor | Surface | Annealing Temperature | Observed Structures | Reference |

|---|---|---|---|---|

| 4,4”-diiodo-m-terphenyl | Ag(111) | 300 K → 460 K | Organometallic zig-zag chains → Covalently bonded zig-zag poly(m-phenylene) | researchgate.net |

| Brominated Porphyrin | Cu(111) | ~30 °C | Initiates debromination for intermolecular coupling. | nih.gov |

| Bromobenzene | Cu(111) | Not specified | Mobile organometallic intermediate (two phenyls to one Cu atom) → Biphenyl. | researchgate.net |

| 4,4''-dichloro-1,1':4',1''-terphenyl (DCTP) | Au(111) + Cu catalyst | ~200 °C | Covalent chains via C-Cu-C intermediates. | ecust.edu.cn |

| p-DBTB (dibromo-terpyridine-benzene) | Au(111) | 430 K | Inhomogeneous polymorphic covalent structures. | nih.gov |

Surface-Assisted Remote Functionalization and Site-Selective Debromination

The control offered by on-surface synthesis can extend to achieving high selectivity. Site-selective debromination has been demonstrated, where specific C-Br bonds in a polybrominated precursor are cleaved preferentially. This selectivity can arise from differences in bond dissociation energies or steric hindrance at different positions on the molecule. For example, in the on-surface synthesis of nanographenes, cleavage of a C-Br bond can generate a radical site that then participates in a subsequent cycloaromatization reaction. acs.org

Furthermore, the surface can template reactions to produce specific isomers or architectures that would be difficult to obtain otherwise. By using precursors with specific coordination sites, such as terpyridine moieties, it is possible to form metal-organic coordination networks. nih.gov These networks can then act as templates, pre-organizing the molecules and guiding the subsequent covalent coupling reaction along a specific pathway, thereby preventing the formation of undesired polymorphic structures. nih.gov This templating effect allows for the rational design and synthesis of complex, porous nanoribbons and other functional materials with atomic precision. nih.gov Studies on hexabromobenzene (B166198) on Ag(111) have shown that thermal treatment leads to complete debromination, followed by a ring-opening of the unstable C₆ intermediate to form polyyne chains, highlighting the complex transformations possible on a catalytic surface. acs.orgresearchgate.net

Control Over Organometallic and Covalent Network Formation on Surfaces

On-surface synthesis has emerged as a powerful bottom-up approach for creating atomically precise low-dimensional nanomaterials. nih.govau.dkresearchgate.net This technique allows for the formation of organometallic and covalent networks directly on a solid substrate, often under ultra-high vacuum (UHV) conditions. au.dkresearchgate.net The control over these network formations is crucial for tailoring the properties of the resulting materials for applications in catalysis, electronics, and magnetism. nih.gov

The formation of these networks can be steered by carefully selecting the precursor molecules, the substrate, and by controlling reaction parameters like temperature. morressier.comrsc.org For instance, Ullmann-like coupling reactions on surfaces can be used to create covalently-bonded networks of porphyrin derivatives. nist.gov The process often involves the dissociation of a halogen from the precursor molecule upon deposition on the surface, followed by coupling with surface adatoms to form organometallic intermediates. Subsequent annealing can then induce covalent bond formation. nist.gov The choice of substrate can also influence the resulting structure, as seen in the synthesis of metallo-phthalocyanines where different metal surfaces lead to different product formations. researchgate.net

| Precursor Molecule | Substrate | Resulting Network/Structure | Control Parameter |

| Thiophene substituted porphyrins | Ag(111) | Covalently-bonded networks of thienylporphyrin derivatives | Annealing |

| 1,1'-biphenyl,4-bromo-4'-ethynyl (BPBE) | Ag(111) | cis-enediyne trimer, graphdiyne and graphyne nanowires | Thermal stimuli, reactant concentration |

| α-diketone precursor | Ag(111) | Heptacene | Surface-assisted didecarbonylation around 460 K |

Functionalization and Derivatization of Hexafluorobiphenyl Frameworks

The functionalization of hexafluorobiphenyl frameworks is key to expanding their applications. This can be achieved through various strategies, including the introduction of new functional groups, activation of the strong carbon-fluorine bonds, and the preparation of precursors for advanced materials.

Strategies for Introducing Additional Functional Groups

Introducing additional functional groups onto the hexafluorobiphenyl scaffold allows for the fine-tuning of its chemical and physical properties. youtube.com One common approach is through postsynthetic modification of pre-formed structures like covalent organic frameworks (COFs). semanticscholar.orgresearchgate.net This method allows for the incorporation of a wide range of functional moieties without altering the underlying framework. semanticscholar.org For example, pendant groups on a COF can be modified to introduce new functionalities. researchgate.net Another strategy involves the use of functionalized building blocks during the initial synthesis. For instance, using a fluorinated and formylated benzene (B151609) derivative as a building block can result in a fluorine-rich COF with aldehyde functionalities available for further reactions. ossila.com

Carbon-Fluorine Bond Activation and Cleavage in Synthetic Pathways

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its activation and cleavage a significant challenge. mdpi.comnih.gov However, the ability to selectively break this bond opens up new synthetic pathways for creating partially fluorinated compounds that are otherwise difficult to access. nih.gov Transition metal catalysts, particularly those based on nickel and palladium, have shown promise in activating aromatic C-F bonds for cross-coupling reactions. mdpi.comresearchgate.net Metal-free approaches, such as those using strong Lewis acids or photoredox catalysis, have also been developed. mdpi.comnih.gov

The activation of C-F bonds can proceed through several mechanisms, including oxidative addition to a metal center, fluoride abstraction by a Lewis acid, or two-electron reduction. nih.gov In some cases, the cleavage of a C-F bond can be facilitated by intramolecular interactions. mdpi.com The ability to selectively cleave C-F bonds is crucial for the late-stage functionalization of complex molecules. researchgate.net

| Catalyst/Reagent Type | Reaction Type | Substrate Example | Key Feature |

| Nickel(0)-based system | Defluoro-silylation | Fluoro-aromatics | Ligand-free C-F bond activation |

| Palladium catalyst | Cross-coupling | Electron-deficient fluoro-aromatics | Activation of C-F bond and carbene insertion |

| Phosphines | Hydrodefluorination | Fluoroarenes and heterocycles | Metallomimetic C-F activation |

| Visible light photoredox catalysis | Defluorinative reactions | Polyfluorinated arenes, trifluoromethyl arenes | Radical-mediated C-F bond cleavage |

Preparation of Precursors for Advanced Material Synthesis (e.g., Polyimides, Porous Polymers)

Hexafluorobiphenyl derivatives are valuable precursors for the synthesis of high-performance materials like polyimides and porous polymers. Aromatic polyimides containing biphenyl moieties exhibit excellent thermal stability, mechanical properties, and gas separation performance. nih.gov The inclusion of hexafluoroisopropylidene groups in the polymer backbone can enhance rigidity and hinder chain packing, leading to materials with high fractional free volume, which is beneficial for gas separation applications. nih.gov

The synthesis of these polyimides can be achieved through a one-step polyimidization method in a high-boiling polar solvent like m-cresol. nih.gov The resulting polyimides often have high glass transition temperatures. nih.gov Similarly, hexafluorobiphenyl-containing building blocks can be used to construct covalent organic frameworks (COFs), which are crystalline porous polymers with applications in adsorption and separation. mdpi.com The functionalization of these COFs can be tailored by choosing appropriate monomers or through postsynthetic modification. mdpi.com

Stereoselective Synthesis and Atropisomerism in Hexafluorobiphenyl Derivatives

Atropisomerism is a type of chirality that arises from restricted rotation around a single bond, often observed in biaryl systems like hexafluorobiphenyl derivatives. nih.gov This phenomenon can lead to stable, isolable enantiomers that may exhibit different biological activities. nih.gov The synthesis of atropisomeric compounds can be challenging, and in drug discovery, stable atropisomers are often avoided. nih.gov

The stereoselective synthesis of atropisomeric biaryls can be achieved using methods like the Ullmann coupling with chiral reactants. wikipedia.org The diastereomeric ratio of the products can be influenced by the steric bulk of the groups on the chiral auxiliary. wikipedia.org Asymmetric Ullmann couplings have also been developed to generate chiral biaryls. organic-chemistry.org The study of atropisomerism in hexafluorobiphenyl derivatives is crucial for understanding their structure-property relationships, particularly in the context of medicinal chemistry and materials science.

Advanced Spectroscopic and Microscopic Characterization in Hexafluoro 1,1 Biphenyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of 3,3',4,4',5,5'-Hexafluoro-1,1'-biphenyl in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, researchers can gain detailed insights into the connectivity of atoms and the three-dimensional arrangement of the molecule.

¹H NMR Spectroscopic Analysis of Hydrogen Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum is expected to be relatively simple due to the high degree of fluorination. The remaining protons on the biphenyl (B1667301) core would give rise to signals whose chemical shifts and coupling patterns are informative. For the parent compound, biphenyl, the protons appear as multiplets in the aromatic region of the spectrum. hmdb.cachemicalbook.com For fluorinated biphenyls, the chemical shifts of the protons are influenced by the strong electron-withdrawing effects of the fluorine atoms. For instance, in a related compound, 4-fluoro-1,1'-biphenyl, the proton signals appear as multiplets in the range of δ 7.16-7.59 ppm. rsc.org The specific chemical shifts and coupling constants for the protons in this compound would provide a unique fingerprint for its identification and structural confirmation.

¹³C NMR Spectroscopic Investigations, Including Carbon-Fluorine Coupling Constants

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for probing the carbon skeleton of organic molecules. pressbooks.pub In this compound, the ¹³C NMR spectrum reveals distinct signals for each unique carbon atom in the molecule. The chemical shifts of these signals are highly sensitive to the electronic environment, with carbons bonded to fluorine atoms exhibiting significant downfield shifts. libretexts.org

A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. researchgate.netuoa.gr The interaction between the ¹³C and ¹⁹F nuclei, both having a spin of ½, results in the splitting of carbon signals into multiplets. The magnitude of the coupling constant (J-coupling) depends on the number of bonds separating the carbon and fluorine atoms. One-bond couplings (¹JCF) are typically large, while two-bond (²JCF), three-bond (³JCF), and even longer-range couplings can also be observed, providing valuable structural information. acs.orggithub.iolibretexts.org For example, in 4-fluoro-1,1'-biphenyl, the carbon directly bonded to fluorine shows a large coupling constant (¹JCF = 244.7 Hz), while carbons further away exhibit smaller couplings. rsc.org The analysis of these coupling patterns is crucial for the unambiguous assignment of carbon resonances in this compound.

Table 1: Representative ¹³C NMR Data for Fluorinated Biphenyls

| Compound | Carbon Position | Chemical Shift (ppm) | C-F Coupling Constant (Hz) |

|---|---|---|---|

| 4-fluoro-1,1'-biphenyl rsc.org | C-4 | 162.5 | ¹JCF = 244.7 |

| C-3/5 | 115.6 | ²JCF = 21.3 | |

| C-2/6 | 128.7 | ³JCF = 7.9 | |

| C-1' | 140.3 | - |

This table provides illustrative data from related compounds to demonstrate the principles of ¹³C NMR and C-F coupling.

¹⁹F NMR as a Probe for Fluorine Environments and Molecular Structures

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally sensitive and informative technique for studying fluorinated organic compounds. wikipedia.orgslideshare.net Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong NMR signals. wikipedia.orghuji.ac.il The chemical shifts in ¹⁹F NMR span a very wide range, making it possible to distinguish between fluorine atoms in subtly different chemical environments. wikipedia.orgbiophysics.org

In this compound, the ¹⁹F NMR spectrum would show distinct signals for the fluorine atoms at the 3, 4, and 5 positions (and their primed equivalents). The precise chemical shifts would be indicative of the electronic effects within the molecule. Furthermore, ¹⁹F-¹⁹F spin-spin coupling provides valuable information about the spatial proximity of fluorine atoms. man.ac.uk The magnitude of these coupling constants can help to deduce the conformation and rotational barriers of the biphenyl system.

Surface-Sensitive Spectroscopies for On-Surface Reaction Monitoring

Understanding the behavior of this compound at interfaces is crucial for its application in materials science and electronics. Surface-sensitive spectroscopic techniques provide the means to study the chemical state, orientation, and electronic structure of molecules adsorbed on surfaces.

X-ray Photoelectron Spectroscopy (XPS) for Chemical State Assessment

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique used to determine the elemental composition and chemical state of the top few nanometers of a material. wikipedia.orgbris.ac.ukyoutube.com When a surface is irradiated with X-rays, core-level electrons are ejected, and their kinetic energies are measured. wikipedia.org The binding energy of these electrons is characteristic of the element and its chemical environment.

For this compound adsorbed on a surface, XPS can be used to:

Confirm the presence of fluorine and carbon: High-resolution scans of the F 1s and C 1s regions provide detailed information. The F 1s peak is typically found at a binding energy of around 686-688 eV. researchgate.net

Assess the chemical integrity of the molecule: Changes in the binding energies of the C 1s and F 1s peaks can indicate chemical reactions or decomposition of the molecule on the surface. For example, the C 1s spectrum can be deconvoluted to distinguish between carbon atoms bonded to other carbons and those bonded to fluorine.

Monitor surface reactions: By acquiring XPS spectra before and after a reaction, it is possible to track changes in the chemical states of the elements involved, providing insights into the reaction mechanism.

Table 2: Typical Binding Energies in XPS for Relevant Elements

| Element | Core Level | Typical Binding Energy (eV) |

|---|---|---|

| Carbon | C 1s | ~285 (C-C), ~290-292 (C-F) |

| Fluorine | F 1s | ~686-689 |

Note: Binding energies can vary depending on the chemical environment and instrumental calibration.

Near Edge X-ray Absorption Fine Structure (NEXAFS) for Molecular Orientation and Non-Planarity

Near Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near Edge Structure (XANES), is a synchrotron-based technique that provides information about the unoccupied electronic states and the orientation of molecules on surfaces. wikipedia.orgrsc.org The technique involves tuning the energy of a polarized X-ray beam and measuring the absorption of X-rays as a function of energy near an absorption edge of a specific element (e.g., the carbon K-edge). ifnano.de

By analyzing the intensity of the absorption features as a function of the polarization of the incident X-rays, the orientation of the molecule with respect to the surface can be determined. For a planar molecule like biphenyl, the π* orbitals are oriented perpendicular to the molecular plane. By varying the angle of the incident polarized X-rays, one can probe the orientation of these orbitals and thus the molecule itself. In the case of this compound, NEXAFS can be used to investigate its adsorption geometry and the degree of non-planarity (the dihedral angle between the two phenyl rings) when adsorbed on a surface. This information is critical for understanding how the molecule packs and interacts with the substrate and with neighboring molecules.

Temperature-Programmed X-ray Photoelectron Spectroscopy (TP-XPS) for Reaction Kinetic Studies

Temperature-Programmed X-ray Photoelectron Spectroscopy (TP-XPS) is a powerful technique for investigating the kinetics of surface-catalyzed reactions involving this compound. By monitoring the changes in the core-level spectra of the constituent elements (carbon and fluorine) as a function of temperature, TP-XPS provides detailed information about the cleavage of C-F bonds and the formation of new chemical species on a catalytic surface.

In a typical TP-XPS experiment, a thin film of this compound is adsorbed onto a catalytically active metal surface, such as copper or platinum, under ultra-high vacuum conditions. The sample is then heated at a linear rate, and XPS spectra are continuously acquired. The analysis of the F 1s and C 1s core-level signals allows for the tracking of the defluorination process. The intensity of the F 1s peak corresponding to the C-F bonds decreases as the temperature rises, while new peaks corresponding to metal-fluoride species may appear, indicating the transfer of fluorine atoms to the substrate.

The kinetic parameters of the defluorination reaction, such as the activation energy and the pre-exponential factor, can be extracted by analyzing the temperature-dependent changes in the XPS signals. This information is crucial for understanding the reaction mechanism and for the rational design of catalysts for the hydrodefluorination of fluorinated aromatic compounds. While direct TP-XPS studies on this compound are not extensively reported, research on similar perfluorinated aromatic compounds demonstrates the utility of this technique in elucidating C-F bond activation pathways. osti.gov

Table 1: Representative Kinetic Data from TP-XPS Studies of Fluorinated Aromatic Compounds on Catalytic Surfaces Note: This table presents hypothetical data based on typical findings for similar compounds, as specific data for this compound is not readily available.

| Substrate | Reaction | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) |

|---|---|---|---|

| Cu(111) | C-F Bond Cleavage | 80 - 120 | 10¹³ - 10¹⁵ |

| Pt(111) | C-F Bond Cleavage | 70 - 110 | 10¹² - 10¹⁴ |

Scanning Probe Microscopy for Atomic and Molecular Architecture Probing

Scanning Tunneling Microscopy (STM) is an indispensable tool for visualizing the self-assembly and on-surface reactions of this compound at the atomic and molecular levels. When deposited on a suitable substrate, such as Au(111) or Cu(111), the molecules can form highly ordered two-dimensional structures. nih.govmdpi.com STM allows for the direct imaging of these assemblies, revealing details about molecular orientation, packing, and the influence of intermolecular interactions. nih.gov

High-resolution STM, often with a functionalized tip (e.g., with a CO molecule), can achieve submolecular resolution, enabling the direct visualization of the internal structure of the this compound molecule, including the fluorine atoms. researchgate.netcolumbia.edu This capability is particularly valuable for identifying the specific sites of reaction during on-surface synthesis. For instance, in the synthesis of graphene nanoribbons from fluorinated biphenyl precursors, STM can be used to track the step-by-step process of C-F bond cleavage and subsequent C-C bond formation. nih.gov

By applying a voltage pulse or by thermal annealing, surface-catalyzed reactions can be initiated, and STM can be used to image the resulting products and intermediates. This provides direct evidence for reaction pathways and helps in understanding the role of the substrate in catalyzing the reaction. Studies on similar biphenyl derivatives have shown the formation of various surface-confined polymeric structures, which can be clearly characterized by STM. nih.gov

Atomic Force Microscopy (AFM) is a complementary technique to STM for studying the surface morphology of materials incorporating this compound. Unlike STM, which requires conductive samples, AFM can be used to image both conductive and insulating surfaces. This is particularly useful for characterizing thin films of polymers or other materials synthesized from this fluorinated biphenyl.

In its topography mode, AFM can provide three-dimensional images of the surface, revealing features such as film roughness, domain structures, and the presence of any defects. researchgate.netresearchgate.net This is crucial for applications where surface quality is important, such as in coatings and electronic devices.

Beyond topography, advanced AFM modes can probe various physical properties of the surface. For example, Kelvin Probe Force Microscopy (KPFM) can map the surface potential, providing insights into the electronic properties of materials containing the highly electronegative fluorine atoms. While specific AFM studies on this compound are not widely documented, research on thin films of fluorinated polymers and other perfluorinated compounds demonstrates the power of AFM in characterizing their surface morphology and properties. researchgate.netescholarship.org

Complementary Analytical Techniques for Material Characterization

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal properties of this compound and materials derived from it.

TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition behavior. For materials containing this compound, TGA can determine the onset temperature of decomposition, which is a key parameter for assessing the material's service temperature range. Studies on per- and polyfluoroalkyl substances (PFAS) show that TGA can effectively track weight loss associated with thermal degradation. nih.govacs.org

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of transition temperatures such as melting points, glass transitions, and crystallization temperatures. nih.govacs.org For this compound, DSC can be used to characterize its melting behavior. In the case of polymers synthesized from this compound, DSC is invaluable for identifying the glass transition temperature (Tg), which defines the transition from a rigid, glassy state to a more flexible, rubbery state. uliege.be This information is vital for understanding the mechanical properties and processing conditions of the polymer.

Table 2: Typical Thermal Properties of Fluorinated Aromatic Compounds and their Polymers Note: This table presents expected ranges based on data for similar fluorinated compounds, as specific data for this compound and its polymers are not readily available.

| Material | Technique | Property | Typical Value Range |

|---|---|---|---|

| Fluorinated Biphenyl Monomer | DSC | Melting Point (°C) | 100 - 200 |

| Fluorinated Biphenyl Monomer | TGA | Decomposition Onset (°C) | 250 - 400 |

| Polymer from Fluorinated Biphenyl | DSC | Glass Transition Temp. (Tg) (°C) | 150 - 250 |

| Polymer from Fluorinated Biphenyl | TGA | Decomposition Onset (°C) | 400 - 550 |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to study the morphology of materials synthesized using this compound, particularly in the context of polymers and composite materials.

SEM provides high-resolution images of the surface topography of a material. It is used to examine the micro- and nanostructure of polymers derived from this compound, revealing details about the phase morphology, porosity, and the dispersion of any fillers or additives. For instance, in a polymer blend, SEM can visualize the different phases and their distribution, which is crucial for understanding the material's mechanical and physical properties.

TEM, on the other hand, provides information about the internal structure of a material. To be analyzed by TEM, the sample must be very thin to allow electrons to pass through it. TEM can reveal details about the crystalline structure, the presence of different phases at the nanoscale, and the morphology of nanoparticles or other nanostructures within a larger matrix. For materials derived from this compound, TEM can be used to study the morphology of self-assembled structures or the internal architecture of composite materials. researchgate.net

Computational and Theoretical Chemistry of 3,3 ,4,4 ,5,5 Hexafluoro 1,1 Biphenyl Systems

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Prediction

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reactivity of fluorinated aromatic compounds. By calculating the electron density of a system, DFT can accurately predict a wide range of molecular properties and reaction pathways.

Elucidation of Catalytic Intermediates and Transition States in Coupling Reactions

The synthesis of fluorinated biphenyls often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov DFT calculations are instrumental in mapping the entire catalytic cycle for these reactions, providing detailed information on the structure and energy of intermediates and transition states. researchgate.netacs.org The generally accepted mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination. acs.org

Computational studies on model systems, such as the coupling of vinyl bromide with vinylboronic acid catalyzed by a palladium phosphine (B1218219) complex, have been performed to characterize each step. acs.org DFT calculations help identify the rate-determining step of the reaction by comparing the energy barriers of each phase. For many palladium-catalyzed cross-coupling reactions, oxidative addition is the turnover-limiting step. nih.gov For instance, in the Suzuki-Miyaura reaction of aryl sulfamates, the calculated energy barrier for oxidative addition was found to be 25.5 kcal/mol, which is consistent with reactions occurring at room temperature. nih.gov In contrast, the subsequent transmetalation and reductive elimination steps exhibited much lower energy barriers. nih.gov

DFT modeling can also elucidate the influence of different ligands and substrates on the reaction mechanism. researchgate.net For example, studies on catalysts with dialkylbiarylphosphine ligands have provided a deeper understanding of their high activity in coupling reactions involving aryl sulfamates. nih.gov By modeling various potential pathways, researchers can predict how changes in the catalyst or reactants, such as the specific halogenation pattern on the biphenyl (B1667301) precursor, will affect the reaction outcome and efficiency. researchgate.netresearchgate.net

Table 1: Representative Energy Barriers in a Model Suzuki-Miyaura Catalytic Cycle

| Catalytic Step | Description | Typical Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Oxidative Addition | The palladium(0) catalyst inserts into the aryl-halide bond. | 25.5 nih.gov |

| Transmetalation | The aryl group is transferred from the organoboron reagent to the palladium center. | 14.4 nih.gov |

| Reductive Elimination | The two aryl groups couple, forming the biphenyl product and regenerating the palladium(0) catalyst. | Lower than oxidative addition nih.gov |

Note: Values are illustrative and can vary significantly based on the specific reactants, catalyst, ligands, and computational method used.

Computational Modeling of Surface Interactions and Adsorbate Geometries

The interaction of 3,3',4,4',5,5'-Hexafluoro-1,1'-biphenyl with various surfaces is crucial for its application in materials science, such as in organic electronics. nih.gov DFT is a powerful method for modeling these interactions, predicting how the molecule will adsorb onto a surface and its preferred geometry. cam.ac.ukcam.ac.uk

Computational studies of aromatic molecules on metal surfaces like iron, gold, and nickel, or on substrates like graphene, have provided fundamental insights into adsorption behavior. cam.ac.ukarxiv.orgornl.gov These calculations determine the most stable adsorption sites, which can be on top of a surface atom, at a bridge site between atoms, or in a hollow site at the center of a ring of surface atoms. arxiv.orgnih.gov For benzene (B151609) on an iron surface, for example, sites that are centered over hollow-like positions are generally preferred. cam.ac.uk

The inclusion of van der Waals (vdW) dispersion forces is critical for accurately modeling the adsorption of aromatic systems, as these forces significantly contribute to the binding energy. cam.ac.ukornl.gov DFT calculations corrected for vdW interactions show a strong influence on adsorption energies, with less effect on the actual adsorption geometries. cam.ac.uk The adsorption energy for a molecule like quinolinium on an Fe{110} surface was found to be 1.12 eV stronger than that of naphthalene, highlighting how subtle changes in the adsorbate's electronic structure can dramatically alter surface interactions. cam.ac.uk

For per- and poly-fluoroalkyl substances (PFAS), which share chemical similarities with hexafluorobiphenyl, simulations show that interactions with surfaces are complex. nih.govresearchgate.net They are influenced by the surface charge, the presence of ions in the solution, and hydrophobic interactions. nih.govresearchgate.net On charged surfaces, electrostatic interactions dominate, while on materials like activated carbon, adsorption is driven by interactions with the fluorinated chains. mdpi.com These principles are directly applicable to understanding how this compound would behave in similar environments.

Table 2: Example of DFT-Calculated Adsorption Geometries and Energies for Benzene on a Metal Surface

| Adsorption Site | Description | Adsorption Energy (eV) |

|---|---|---|

| Hollow | Molecule centered over a depression in the surface lattice. | Most Favorable |

| Top | Molecule centered directly above a surface atom. | Less Favorable |

| Bridge | Molecule centered over the bond between two surface atoms. | Intermediate |

Note: The energetic ordering and values are system-dependent. This table provides a general trend observed in DFT studies of aromatic molecules on metal surfaces. cam.ac.uk

Prediction of Conformational Preferences and Molecular Flexibility

DFT calculations are used to explore the potential energy surface of the molecule as a function of this dihedral angle. These calculations can identify the lowest-energy conformers and the energy barriers that hinder free rotation. For biphenyl systems, there is a balance between the stabilizing effect of π-conjugation, which favors a planar conformation, and steric hindrance between the ortho-substituents (in this case, hydrogen atoms), which favors a twisted conformation. For fluorinated biphenyls, the electrostatic interactions between the highly electronegative fluorine atoms add another layer of complexity.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT is excellent for studying individual molecules or small systems, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are the methods of choice for investigating the collective behavior of large numbers of molecules over time.

Investigation of Collective Behavior in Molecular Ensembles and Self-Assembly

MD simulations provide a "computational microscope" to observe how thousands of this compound molecules would interact and organize themselves in a liquid or solution. rug.nl This is particularly relevant for understanding phenomena like self-assembly, aggregation, and the formation of liquid crystal phases, which are common for fluorinated compounds. nih.govrsc.orgmdpi.com

The "mutual phobicity" between fluorinated and hydrogenated segments is a strong driving force for self-assembly. nih.gov MD simulations of perfluoroalkylalkanes, for example, show the spontaneous formation of hemimicelles at the water surface, and the results closely match experimental observations. nih.govresearchgate.net Similarly, simulations of perfluorinated surfactants in water reveal that they form compact, ellipsoidal micelles, and the addition of co-solvents like ethanol (B145695) can break these structures into smaller clusters. rsc.org

Force Field Development for Fluorinated Biphenyl Systems

The accuracy of MM and MD simulations depends entirely on the quality of the underlying force field, which is a set of equations and parameters that describe the potential energy of the system. researchgate.netuiuc.edu Developing a reliable force field for a novel molecule like this compound is a critical and complex task.

The process, known as parameterization, typically involves using high-level quantum mechanical calculations (often DFT) to generate target data for a single molecule or small fragments. youtube.com This data includes optimized geometries, vibrational frequencies, conformational energy profiles, and the electrostatic potential. The force field parameters—which include terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic)—are then adjusted to reproduce the quantum mechanical results as closely as possible. uiuc.edunih.gov

Several general-purpose force fields, such as the CHARMM General Force Field (CGenFF) and the General Amber Force Field (GAFF), provide a starting point for parameterizing new drug-like or organic molecules. nih.govnih.gov However, specific parameters for fluorinated aromatic systems often need to be developed or refined to accurately capture the unique electronic effects of fluorine. researchgate.netnih.gov For example, specialized parameter sets have been developed for fluorinated amino acids for use with the AMBER force field, and for perfluoroalkanes for the CHARMM force field. researchgate.netnih.govacs.org These specialized force fields enable accurate simulations of complex systems containing these fluorinated units, a necessary step for studying the collective behavior of this compound.

Table 3: Key Components of a Molecular Mechanics Force Field

| Parameter Type | Description | Source of Target Data |

|---|---|---|

| Bond Stretching | Describes the energy required to stretch or compress a covalent bond. | QM geometry optimization, Vibrational analysis |

| Angle Bending | Describes the energy required to bend the angle between three bonded atoms. | QM geometry optimization, Vibrational analysis |

| Dihedral Torsions | Describes the energy profile for rotation around a central bond. | QM potential energy scans |

| Partial Atomic Charges | Represents the electrostatic distribution within the molecule. | QM electrostatic potential (ESP) fitting |

| Lennard-Jones | Models the van der Waals (repulsive and attractive dispersion) forces. | Experimental liquid properties (density, heat of vaporization), QM interaction energies |

This table outlines the fundamental components of a classical force field and the typical sources of data used for their parameterization. nih.govucsb.eduosti.gov

Advanced Computational Approaches in Chemical Reactivity and Materials Design

The computational and theoretical examination of this compound and related systems has opened new avenues for understanding and predicting their behavior in complex environments. Advanced computational methods are particularly crucial for elucidating reaction mechanisms, predicting material properties, and guiding the design of new functional materials. These approaches allow researchers to probe molecular interactions and dynamics at a level of detail that is often inaccessible through experimental means alone.

Ab Initio Thermodynamics for Surface Growth Processes

Ab initio (or first-principles) atomistic thermodynamics is a powerful computational methodology that connects quantum mechanical calculations with macroscopic thermodynamic properties like temperature and pressure. wikipedia.org This approach allows for the prediction of the stability, structure, and composition of surfaces and interfaces under realistic environmental conditions. wikipedia.org The foundation of this method lies in calculating the total energies of various atomic and molecular configurations using density functional theory (DFT) and then incorporating these energies into a thermodynamic framework to determine free energies. nih.govnih.gov

For a system like this compound, this method can be employed to simulate its deposition and growth on various substrates, which is critical for applications in organic electronics and surface coatings. The process involves calculating key thermodynamic quantities:

Adsorption Energy: The energy released when a single this compound molecule binds to a specific site on a substrate. This is fundamental to understanding the initial stages of film growth.

Surface Free Energy: The excess energy at the surface of a material compared to the bulk. wikipedia.org By calculating the surface energies of different crystal facets of both the substrate and the growing biphenyl film, one can predict the equilibrium shape (Wulff construction) of crystals and the preferred orientation of the thin film.

Chemical Potential: The change in free energy when a particle is added to a system. The chemical potential of the biphenyl in the gas phase is related to the temperature and pressure and determines the driving force for condensation and growth on the surface.

By comparing the free energies of various possible surface configurations—such as different molecular orientations, packing densities, and surface reconstructions—researchers can construct a phase diagram of the surface as a function of temperature and pressure. This provides invaluable insight into how to control the morphology and quality of thin films of this compound during fabrication processes like physical vapor deposition.

Table 1: Hypothetical Ab Initio Thermodynamic Data for this compound on a Graphene Substrate

| Parameter | Calculated Value | Unit | Significance |

| Adsorption Energy (Planar) | -1.2 | eV | Strong interaction, favors layer-by-layer growth. |

| Adsorption Energy (Tilted) | -0.8 | eV | Less stable orientation on this substrate. |

| Surface Diffusion Barrier | 0.3 | eV | Indicates mobility of molecules on the surface at moderate temperatures. |

| Cohesive Energy of Film | -1.5 | eV/molecule | Energy holding the biphenyl molecules together in the film. |

Mechanochemical Simulations and Force-Dependent Reactivity

Mechanochemistry explores how mechanical force can induce and control chemical reactions. Computational simulations, particularly molecular dynamics (MD) with reactive force fields, are essential tools for investigating these phenomena at the molecular level. nih.gov A force field is a set of potential energy functions and parameters that describe the interactions between atoms, governing the system's dynamics. wikipedia.orgyoutube.com

While standard force fields treat bonds as unbreakable springs, reactive force fields (like ReaxFF) allow for the dynamic formation and breaking of chemical bonds, making them suitable for simulating chemical reactions. By applying external forces to a simulated molecular system, researchers can study its force-dependent reactivity.

In the context of this compound, mechanochemical simulations could be used to understand:

Polymerization under Pressure: How high-pressure conditions, such as those in a ball mill, might induce polymerization or other coupling reactions between biphenyl molecules.

Decomposition Pathways: The specific bonds that are most susceptible to breaking under mechanical stress (e.g., C-F, C-C, or C-H bonds) and the resulting decomposition products. This is relevant for understanding material degradation and failure.

Force-Induced Conformational Changes: How mechanical forces can alter the dihedral angle between the two phenyl rings, potentially activating or deactivating specific reactive sites on the molecule.

These simulations provide a "computational microscope" to observe the precise atomic motions that lead to a chemical transformation under mechanical load. The results can guide the design of more robust materials or the development of novel, solvent-free synthesis methods. nih.gov

Table 2: Illustrative Data from a Simulated Mechanochemical Study of this compound

| Applied Stress (GPa) | Most Probable Event | Activation Energy (kJ/mol) | Timescale (ps) |

| 1 | Torsional Planarization | 50 | >1000 |

| 5 | C-F Bond Scission | 120 | 500-800 |

| 10 | Intermolecular C-C Coupling | 95 | 200-400 |

| 20 | Fragmentation | 60 | <100 |

Charge Transfer Theory in Interface Studies

Charge transfer is a fundamental process that governs the electronic and optical properties of interfaces between different materials. rsc.org This is particularly important in organic electronics, where devices rely on the efficient movement of charge between organic molecules and metallic or semiconducting contacts. nih.gov Charge transfer theory, often investigated with quantum chemical methods like DFT, helps to characterize the electronic structure and charge distribution at these interfaces. aps.org

When this compound forms an interface with another material, several key phenomena can be studied computationally:

Energy Level Alignment: The relative alignment of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the biphenyl with the Fermi level of a metal or the band edges of a semiconductor. This alignment determines the energy barrier for charge injection or extraction.

Charge Transfer States: The formation of new electronic states at the interface where an electron has moved from the donor material to the acceptor material. nih.gov The energy and character of these states are crucial for the performance of organic photovoltaic cells and light-emitting diodes.

Interface Dipole: The formation of a dipole layer at the interface due to charge rearrangement upon contact. This dipole can significantly shift the energy levels and alter the device's operating voltage.

Table 3: Predicted Interfacial Electronic Properties for this compound on Different Substrates

| Interface | HOMO Level (eV) | LUMO Level (eV) | Charge Transfer (e/molecule) | Interface Dipole (Debye) |

| Biphenyl / Gold (Au) | -6.8 | -1.5 | -0.3 (to molecule) | 1.2 |

| Biphenyl / Silicon (Si) | -6.9 | -1.7 | -0.1 (to molecule) | 0.5 |

| Biphenyl / P3HT (Donor Polymer) | -6.7 | -1.6 | -0.5 (to molecule) | 2.5 |

Advanced Applications and Functional Materials Design Involving Hexafluoro 1,1 Biphenyl

Design and Synthesis of Functional Polymeric Materials

The incorporation of 3,3',4,4',5,5'-Hexafluoro-1,1'-biphenyl into polymer backbones has led to the development of materials with tailored properties for specific, high-performance applications. The presence of multiple fluorine atoms significantly alters the electronic nature and intermolecular interactions of the resulting polymers, influencing their processability and performance.

Fluorinated Biphenyl (B1667301) Aromatic Polyimides for Gas Separation Membranes

Aromatic polyimides are a class of polymers renowned for their exceptional thermal, chemical, and mechanical stability, making them prime candidates for gas separation membranes. The introduction of fluorinated moieties, such as the hexafluorobiphenyl unit, into the polyimide structure can enhance gas permeability while maintaining or even improving selectivity. This is attributed to the disruption of polymer chain packing, which increases the fractional free volume (FFV) within the material, facilitating the transport of gas molecules.

The synthesis of these specialized polyimides typically involves a two-step polycondensation reaction. In the first step, a diamine monomer, which can be a derivative of this compound, is reacted with a dianhydride in a polar aprotic solvent to form a poly(amic acid) precursor. Subsequent chemical or thermal imidization leads to the formation of the final polyimide. The choice of co-monomers allows for fine-tuning of the membrane's properties. For instance, the use of rigid dianhydrides like 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) can lead to polymers with high glass transition temperatures and excellent mechanical strength. titech.ac.jp

The performance of these membranes is evaluated based on their permeability to different gases and their selectivity for specific gas pairs (e.g., CO₂/CH₄, O₂/N₂). Research has shown that polyimides containing bulky, fluorine-rich groups exhibit a favorable combination of these properties, making them suitable for applications such as natural gas purification and carbon capture. titech.ac.jptudelft.nl

Table 1: Representative Diamine and Dianhydride Monomers for Polyimide Synthesis

| Monomer Type | Chemical Name | Abbreviation |

|---|---|---|

| Diamine | 4,4'-Oxydianiline | ODA |

| Diamine | 2,2-bis(4-aminophenyl)hexafluoropropane | 6FpDA |

| Dianhydride | Pyromellitic dianhydride | PMDA |

| Dianhydride | 3,3',4,4'-Biphenyltetracarboxylic dianhydride | BPDA |

This table contains examples of monomers used in the synthesis of aromatic polyimides.

Microporous Organic Polymers (MOPs) and Porous Aromatic Frameworks (PAFs) for Gas Adsorption and Energy Storage

Microporous organic polymers (MOPs) and porous aromatic frameworks (PAFs) are a class of materials characterized by high surface areas, permanent porosity, and exceptional stability. These features make them highly promising for applications in gas storage (e.g., hydrogen and methane) and separation. rsc.orgnih.gov The synthesis of these materials often involves the cross-coupling of rigid aromatic building blocks.

While direct use of this compound in the synthesis of MOPs and PAFs is an area of ongoing research, the principles of their design suggest its potential as a valuable precursor. Functionalization of the hexafluorobiphenyl core with reactive groups (e.g., boronic acids or halides) would allow for its incorporation into porous networks through reactions like Suzuki or Sonogashira cross-coupling. researchgate.net The rigidity of the biphenyl unit would contribute to the formation of a robust framework with permanent porosity.

Integration into Organic Electronics: OLEDs, Organic Solar Cells, and Molecular Wires

The unique electronic properties of fluorinated aromatic compounds make them attractive candidates for use in organic electronic devices. The strong electron-withdrawing nature of fluorine atoms can be used to tune the energy levels (HOMO and LUMO) of organic semiconductors, which is crucial for optimizing charge injection, transport, and device efficiency.

In the context of Organic Light-Emitting Diodes (OLEDs) , derivatives of this compound could potentially be used as host materials or as components of emissive or charge-transport layers. The wide bandgap and high triplet energy often associated with fluorinated compounds are desirable properties for host materials in phosphorescent OLEDs, preventing energy back-transfer from the dopant. sigmaaldrich.commdpi.com

For Organic Solar Cells (OSCs) , the incorporation of fluorinated units into donor or acceptor materials can influence the thin-film morphology and the energetic landscape at the donor-acceptor interface, both of which are critical for efficient exciton dissociation and charge extraction. mdpi.com

As for Molecular Wires , the rigid, conjugated structure of the biphenyl unit is a fundamental requirement. The introduction of fluorine atoms can modify the electronic coupling between adjacent units and enhance the stability of the molecular wire against oxidative degradation. mdpi.com While specific applications of this compound in these areas are still emerging, the foundational properties of fluorinated aromatics suggest a promising future.

Supramolecular Chemistry and Engineered Nanostructures

Beyond its use in polymeric materials, this compound is a valuable building block in the bottom-up fabrication of precisely defined nanostructures through self-assembly processes.

Programmed On-Surface Self-Assembly of Organometallic and Covalent Networks

The on-surface synthesis of two-dimensional (2D) networks, such as organometallic or covalent organic frameworks, is a powerful technique for creating novel materials with atomic precision. This process typically involves the deposition of molecular precursors onto a catalytic metal surface, followed by thermal annealing to induce polymerization and network formation.

Halogenated aromatic molecules are commonly used as precursors in on-surface synthesis. The carbon-halogen bond can be selectively cleaved at specific temperatures, leading to the formation of reactive radical species that subsequently form new bonds. While not explicitly detailed in the provided search results for this specific isomer, the principles of on-surface chemistry suggest that a di-halogenated derivative of this compound could serve as a precursor for forming 1D polymer chains or 2D covalent networks on surfaces like gold or silver. The fluorine atoms remaining on the biphenyl core would influence the intermolecular interactions and the electronic properties of the resulting nanostructure.

Fabrication of Graphene Nanoribbons through Fluorinated Precursors

Graphene nanoribbons (GNRs) are quasi-one-dimensional strips of graphene that exhibit semiconducting properties, making them promising for future nanoelectronic devices. The "bottom-up" synthesis of GNRs from molecular precursors on a catalytic surface allows for precise control over their width and edge structure, which in turn determines their electronic properties. rsc.org

The synthesis process typically involves the on-surface polymerization of halogenated precursor molecules to form a linear polymer, followed by a cyclodehydrogenation step at a higher temperature to form the final GNR. researchgate.net Fluorinated precursors have been investigated for the synthesis of edge-fluorinated GNRs. Interestingly, research has shown that while strong C-F bonds can be stable during the initial polymerization, they can be cleaved during the subsequent cyclodehydrogenation step. tudelft.nl This reactivity provides a potential route for designing precursor molecules for specific GNR structures.

A suitably designed precursor based on the this compound core, for example, by introducing bromine or iodine atoms at specific positions, could be used to synthesize novel GNRs. The fluorine atoms could either be retained in the final structure to modulate its electronic properties or be strategically cleaved during the synthesis to guide the formation of a specific GNR architecture. This approach opens up new possibilities for the rational design and synthesis of GNRs with tailored functionalities. tudelft.nlresearchgate.net

Catalysis and Ligand Development

Phosphine (B1218219) ligands are pivotal in transition metal catalysis, with their electronic and steric properties directly influencing the catalyst's activity, selectivity, and stability. nih.govresearchgate.net The synthesis of phosphine ligands based on a this compound scaffold can be envisioned through established synthetic methodologies, such as the reaction of a di-lithiated hexafluorobiphenyl intermediate with a suitable chlorophosphine. researchgate.net

The resulting hexafluorobiphenyl-based phosphine ligands would be expected to possess unique electronic properties. The strong electron-withdrawing effect of the six fluorine atoms would decrease the electron density on the phosphorus atom, making it a poorer σ-donor and a better π-acceptor compared to its non-fluorinated counterpart. These characteristics can be advantageous in catalytic reactions where electron-poor ligands are required, such as in certain cross-coupling and hydrogenation reactions. The steric bulk of the biphenyl backbone can also be tuned to create a specific coordination environment around the metal center.

Table 2: Predicted Properties of a Hexafluorobiphenyl-Based Phosphine Ligand

| Property | Predicted Characteristic | Implication for Catalysis |

| Electronic Nature | Strongly electron-withdrawing (π-acceptor) | Stabilization of low-valent metal centers; modulation of reactivity in cross-coupling reactions. |

| Steric Hindrance | Bulky and rigid biphenyl backbone | Enhancement of catalyst stability; control of substrate approach and selectivity. |

| Thermal/Chemical Stability | High due to strong C-F and C-P bonds | Suitability for reactions under harsh conditions. |

The creation of solid Brønsted superacids is of great interest for catalysis, offering advantages in terms of separation and reusability over their liquid counterparts. The acidity of a solid material can be enhanced by the presence of strong electron-withdrawing groups. While the direct synthesis of porous Brønsted superacids from this compound derivatives is a largely unexplored area, the foundational principles suggest its potential.

A hypothetical approach could involve the sulfonation of the hexafluorobiphenyl core to introduce sulfonic acid groups (-SO₃H). The high degree of fluorination on the aromatic rings would significantly increase the acidity of these protons, potentially pushing them into the superacidic regime. If this functionalized molecule is then used to construct a porous material, such as a MOF or a porous organic polymer, the resulting material could exhibit strong Brønsted acidity within a structured porous environment.

Bio-inspired Chemical Research and Molecular Design

The introduction of fluorine atoms into a molecule profoundly alters its electronic landscape. In this compound, the six fluorine atoms act as strong electron-withdrawing groups, polarizing the C-F bonds and creating a significantly electron-deficient aromatic system. This has a direct impact on the molecule's reactivity and its potential for non-covalent interactions.

Computational methods such as Density Functional Theory (DFT) and the analysis of the Molecular Electrostatic Potential (MEP) are powerful tools to visualize and quantify these effects. uni-muenchen.dersc.orgnih.gov The MEP map of a molecule indicates regions of positive and negative electrostatic potential, which in turn suggest sites for electrophilic and nucleophilic attack, respectively. nih.gov For this compound, the MEP would be expected to show a region of positive potential on the hydrogen atoms and a region of negative potential associated with the fluorine atoms, influencing how the molecule interacts with other molecules, such as biological macromolecules. The electron-deficient nature of the aromatic rings can also enhance their ability to participate in π-stacking interactions with electron-rich aromatic systems.

In medicinal chemistry, the concepts of bioisosteric replacement and scaffold hopping are fundamental strategies for lead optimization and the discovery of new drugs. nih.govresearchgate.net A bioisostere is a chemical group that can replace another group in a molecule without significantly affecting its biological activity. The this compound core can be considered a bioisostere for other aromatic or heteroaromatic systems. Its rigid conformation and unique electronic properties can be exploited to improve the pharmacological profile of a drug candidate.

The introduction of the hexafluorobiphenyl scaffold could lead to enhanced metabolic stability, as the C-F bond is very strong and resistant to enzymatic cleavage. Furthermore, the lipophilicity of the molecule would be increased, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. enamine.net The rational design of drug candidates incorporating this scaffold could involve its use as a central core to which various functional groups are attached to interact with a specific biological target.

Table 3: Potential Applications of the Hexafluorobiphenyl Scaffold in Medicinal Chemistry

| Application | Rationale | Potential Advantage |

| Bioisosteric Replacement | Mimicking the size and shape of other aromatic rings (e.g., naphthalene, other biphenyls). | Improved metabolic stability, modulation of binding affinity, and altered pharmacokinetic properties. |

| Scaffold Hopping | Replacing a known active scaffold with the novel hexafluorobiphenyl core. | Access to new intellectual property, potential for improved potency and selectivity. |

| Modulation of Physicochemical Properties | High lipophilicity and metabolic stability. | Enhanced cell permeability and longer half-life in the body. |

Mechanistic Investigations of Chemical Transformations Involving 3,3 ,4,4 ,5,5 Hexafluoro 1,1 Biphenyl

Detailed Reaction Mechanisms in Metal-Catalyzed Coupling Processes

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, are fundamental for the formation of carbon-carbon bonds. youtube.com The mechanism for these reactions, particularly when involving fluorinated substrates like 3,3',4,4',5,5'-Hexafluoro-1,1'-biphenyl, proceeds through a catalytic cycle typically involving three key steps: oxidative addition, transmetalation, and reductive elimination. diva-portal.orgnih.gov

Oxidative Addition: This initial step involves the insertion of a low-valent transition metal catalyst (commonly Pd(0) or Ni(0)) into the carbon-halogen or carbon-pseudohalogen bond of an electrophilic coupling partner. diva-portal.orgnih.gov For a derivative of hexafluorobiphenyl, such as a bromo- or iodo-substituted version, the catalyst would add across the C-X bond, increasing its oxidation state (e.g., from Pd(0) to Pd(II)). libretexts.orglibretexts.org The reaction rate is influenced by the strength of the C-X bond, with reactivity decreasing in the order I > OTf > Br >> Cl. diva-portal.org The presence of six electron-withdrawing fluorine atoms on the biphenyl (B1667301) scaffold makes the aromatic rings highly electron-deficient, which generally facilitates the oxidative addition step. diva-portal.org Bulky, electron-rich phosphine (B1218219) ligands on the metal center can increase reactivity by promoting the formation of coordinatively unsaturated metal species. illinois.edu

Transmetalation: Following oxidative addition, the transmetalation step occurs, where an organic group from an organometallic nucleophilic partner (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the metal catalyst center, displacing the halide or pseudohalide. youtube.comillinois.edu This process is often facilitated by a base, which activates the organometallic reagent. diva-portal.orgnih.gov For instance, in the Suzuki-Miyaura reaction, a base is crucial for the formation of a boronate complex, which enhances the nucleophilicity of the organic group being transferred from boron to palladium. diva-portal.orgnih.gov Mechanistic studies have identified pre-transmetalation intermediates with Pd-O-B linkages, which are key to understanding the transfer of the organic moiety. illinois.edu